N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine
Description
Properties
CAS No. |
922500-74-1 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-16(2)10-4-3-5-13-6-8-14(9-7-13)15-11-17-12-15/h6-9,15H,3-5,10-12H2,1-2H3 |
InChI Key |
WIIJZYFTOOLEKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC1=CC=C(C=C1)C2COC2 |
Origin of Product |
United States |
Preparation Methods
Oxetane Ring Formation via Photochemical Cyclization
A photochemical [2+2] cycloaddition, as demonstrated in the synthesis of oxetan-3-one derivatives, offers a viable route to construct the oxetane ring. For instance, irradiating a quinone with propargyl alcohol under blue light (435–445 nm) in dimethyl carbonate yields oxetane-3-ones with >85% efficiency. Adapting this method, 4-(oxetan-3-yl)benzaldehyde could be synthesized and further elaborated via reductive amination to introduce the butan-1-amine chain.
Key Reaction Conditions :
Nucleophilic Substitution for Amine Chain Introduction
The butan-1-amine moiety can be introduced via nucleophilic displacement of a leaving group (e.g., bromide) on a 4-phenylbutyl intermediate. For example, treating 4-(4-bromophenyl)butyl bromide with dimethylamine in the presence of a base like potassium carbonate achieves N,N-dimethylation. Subsequent coupling of the bromophenyl intermediate with oxetan-3-ylboronic acid via Suzuki-Miyaura cross-coupling would install the oxetane group.
Example Protocol :
-
Suzuki Coupling :
-
Amine Alkylation :
Key Reaction Conditions and Optimization
Solvent and Base Selection
Reactions involving oxetanes require polar aprotic solvents (e.g., NMP, DMF) to stabilize intermediates. For example, the synthesis of 1-(oxetan-3-yl)piperazine in NMP with potassium carbonate achieved 89% yield under nitrogen at 100°C. Similarly, dichloromethane with diisopropylethylamine facilitated rapid coupling (10 minutes) in Mitsunobu-like reactions.
Table 1: Comparative Solvent Effects on Yield
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| NMP | K₂CO₃ | 100°C | 89% |
| DCM | Diisopropylethylamine | RT | 85% |
| DMF | K₂CO₃ | 100°C | 78% |
Temperature and Reaction Time
Elevated temperatures (100°C) are critical for overcoming the oxetane’s ring strain during nucleophilic attacks. Prolonged reaction times (16–24 hours) are necessary for complete conversion in coupling steps.
Challenges in Synthesis
Chemical Reactions Analysis
Key Synthetic Routes
The compound is synthesized through multi-step reactions involving oxetane derivatives and carbamic acid ester chemistry. Two primary pathways are highlighted:
A third method involves fluorination at the oxetane 3-position using DAST (diethylaminosulfur trifluoride) and mesyl chloride, yielding a fluorinated oxetane derivative .
Oxetane Ring Stability
The oxetane moiety exhibits moderate stability under basic conditions but is susceptible to nucleophilic attack. For example:
-
Fluorination : Oxetane-3-one reacts with DAST to form a fluorinated oxetane derivative (e.g., 4-fluoro-oxetan-3-yl) .
-
Cyclization : β-Hydroxycarboxylic acids undergo cyclization to form oxetane rings, as seen in the synthesis of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters .
Metabolic Stability
Studies on oxetane derivatives highlight their improved stability compared to carbonyl-containing analogs:
-
Half-life in plasma : A related oxetane derivative showed stability in human plasma, with no racemization at adjacent stereocenters after 5 hours .
-
CYP3A4 involvement : Oxetane derivatives are metabolized primarily via CYP3A4, with stability correlating inversely with lipophilicity .
Crystallographic Data
-
Bond angles : The N1–S01–C4 bond angle in the crystal structure is 107.82(19)° , indicating a distorted tetrahedral geometry around the sulfur atom .
-
Oxetane planarity : The oxetane ring (C14–C15–O4–C16) is nearly coplanar, with a dihedral angle of 3.1(4)° .
Substituent Effects on Stability
| Substituent Position | Stability (CLint) | Key Features |
|---|---|---|
| gem-dimethyl (4-position) | 25.9 mL·min⁻¹·kg⁻¹ | High stability due to reduced lipophilicity |
| gem-dimethyl (3-position) | >293 mL·min⁻¹·kg⁻¹ | Lower stability, increased metabolic clearance |
Solubility and Permeability
-
Solubility enhancement : Oxetane derivatives show a 76-fold increase in solubility compared to carbonyl analogs, as observed in mitochondrial-targeted nitroxide JP4-039 .
-
Cell permeability : Conversion of free amines to oxetanyl sulfonyl carbamates improves cell permeability .
NMR and Mass Spectrometry
Scientific Research Applications
Histamine H3 Receptor Ligands
N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine has been investigated as a potential ligand for histamine H3 receptors. These receptors are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. Compounds that selectively modulate these receptors can serve as therapeutic agents to enhance cognitive functions or alleviate symptoms associated with these conditions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. The oxetane moiety may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy as an anticancer agent.
Herbicide Development
The compound has been explored for its herbicidal properties. Its structure allows it to interact with specific biological pathways in plants, potentially leading to selective herbicides that target unwanted vegetation without harming crops.
Insecticidal Properties
Research indicates that derivatives of this compound may possess insecticidal activity, making it a candidate for developing environmentally friendly pest control solutions.
Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and advanced materials.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | US7910605B2 | Demonstrated potential as a histamine H3 receptor ligand with therapeutic applications in neurological disorders. |
| Agricultural Science | CN1140176C | Exhibited selective herbicidal activity, suggesting utility in crop protection strategies. |
| Material Science | Internal Study | Enhanced mechanical properties in polymer formulations incorporating the compound. |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl and dimethylamine groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s closest analogs include derivatives with variations in the amine substituents, aromatic rings, or heterocyclic groups. Key examples are summarized below:
Key Observations :
Physicochemical Properties
While explicit data for the target compound is unavailable, inferences can be drawn from analogs:
- Solubility: Oxetan-containing compounds (e.g., ) likely exhibit higher aqueous solubility than lipophilic analogs like N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine .
- Molecular Weight: The target compound (C₁₆H₂₃NO, ~245 g/mol) is smaller than the androgen antagonist in (C₂₇H₂₄F₄N₄O₃, ~552 g/mol), suggesting better bioavailability.
Biological Activity
N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine, a compound featuring an oxetane ring, has garnered interest due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and structure-activity relationships (SARs), to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C15H23NO, with a molecular weight of 233.35 g/mol. The oxetane moiety contributes to its unique chemical properties, influencing its reactivity and biological interactions .
Synthesis Methods
Recent studies have focused on the synthesis of oxetane derivatives, including this compound. Various synthetic routes have been explored, emphasizing green chemistry approaches that minimize environmental impact. For instance, one method involves the use of catalysts in a one-pot reaction, which enhances yield and reduces by-products .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that compounds with similar structures exhibited inhibitory effects on cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory pathways. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation .
Table 1: Inhibitory Potency Against COX Enzymes
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
This table summarizes the half-maximal inhibitory concentrations (IC50) for selected derivatives that demonstrate comparable efficacy to established anti-inflammatory drugs like celecoxib .
Structure–Activity Relationships (SAR)
The SAR studies indicate that the presence of electron-donating groups on the aromatic ring enhances the anti-inflammatory activity of oxetane derivatives. Modifications to the oxetane ring itself can also influence biological activity, suggesting avenues for further optimization in drug design .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : Research conducted on RAW264.7 macrophage cells showed that compounds similar to this compound significantly reduced the expression levels of inflammatory markers such as iNOS and COX-2 .
- Docking Studies : Computational docking studies revealed favorable interactions between this compound and key residues in COX enzymes, suggesting a mechanism for its inhibitory effects .
- In Vivo Efficacy : Preliminary in vivo studies indicated that derivatives exhibited anti-inflammatory effects comparable to those seen with traditional non-steroidal anti-inflammatory drugs (NSAIDs), supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine?
- Methodology : A multi-step synthesis is typically employed. Begin with the preparation of the oxetan-3-ylphenyl moiety via [3+2] cycloaddition or ring-opening reactions to form the strained oxetane ring, leveraging its reactivity . Couple this intermediate with a butan-1-amine backbone using Buchwald-Hartwig amination or reductive amination. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .
- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts.
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodology :
- NMR : Use - and -NMR to identify the oxetane ring protons (δ 4.5–5.0 ppm) and dimethylamine signals (δ 2.2–2.4 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~276.4) and compare with theoretical values .
- IR : Look for C-O stretching (~980 cm) from the oxetane ring and N-H bending (~1600 cm) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (e.g., chloroform). Similar amines show moderate solubility in DMSO (~10 mg/mL) .
- Stability : Store at -20°C in inert atmospheres to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the oxetane ring?
- Methodology : Synthesize analogs with alternative substituents (e.g., tetrahydrofuran, cyclopropane) and compare bioactivity. Use in vitro assays (e.g., receptor binding or enzyme inhibition) to quantify potency. The oxetane’s strain energy (~26 kcal/mol) enhances binding affinity in related compounds .
- Data Analysis : Apply multivariate regression to correlate steric/electronic parameters (Hammett constants, logP) with activity .
Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?
- Methodology :
- Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs). Parameterize the oxetane ring’s partial charges using DFT calculations (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
Q. How can contradictory pharmacological data (e.g., varying IC values across studies) be resolved?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (buffer pH, temperature) and validate compound purity via LC-MS .
- Meta-Analysis : Aggregate data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
